molecular formula C18H11Cl2F3N2O3S B2679905 N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide CAS No. 338775-30-7

N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide

Cat. No. B2679905
CAS RN: 338775-30-7
M. Wt: 463.25
InChI Key: KEMMXIDWMFWBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide is a useful research compound. Its molecular formula is C18H11Cl2F3N2O3S and its molecular weight is 463.25. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(4-chlorophenyl)benzene-1-sulfonamide is the bacterial enzyme 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are essential to bacterial cell viability and virulence .

Mode of Action

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(4-chlorophenyl)benzene-1-sulfonamide exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their death .

Biochemical Pathways

The compound affects the post-translational modification pathway in bacteria, which is catalyzed by PPTases . The disruption of this pathway attenuates secondary metabolism in bacteria .

Pharmacokinetics

It has been demonstrated that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells .

Result of Action

The result of the action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(4-chlorophenyl)benzene-1-sulfonamide is the attenuation of bacterial growth . It achieves this by thwarting the function of PPTases, thereby disrupting essential biochemical pathways in the bacterial cells .

Action Environment

The efficacy and stability of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(4-chlorophenyl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, resistance mechanisms in bacteria, such as efflux pumps, can reduce the compound’s effectiveness

properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O3S/c19-12-1-3-13(4-2-12)25-29(26,27)15-7-5-14(6-8-15)28-17-16(20)9-11(10-24-17)18(21,22)23/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMXIDWMFWBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide

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